1-(Piperidin-4-yl)urea hydrochloride chemical properties
1-(Piperidin-4-yl)urea hydrochloride chemical properties
An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Piperidine-Urea Scaffold
In the landscape of modern medicinal chemistry, the urea functional group and the piperidine ring are foundational structural motifs. The urea moiety, with its dual hydrogen bond donor and acceptor capabilities, is a privileged scaffold for establishing robust interactions with biological targets.[1] The piperidine ring, a versatile saturated heterocycle, serves as a non-planar scaffold that can improve physicochemical properties such as solubility and metabolic stability, while providing vectors for further functionalization.[2]
The compound 1-(Piperidin-4-yl)urea hydrochloride represents a confluence of these two critical pharmacophores. It is a key building block and intermediate in the synthesis of a wide array of biologically active molecules.[3] Its utility spans from the development of neuroprotective agents to potent enzyme inhibitors, making a thorough understanding of its properties, synthesis, and handling essential for researchers in drug discovery and development.[4][5] This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)urea hydrochloride, grounded in established chemical principles and practical, field-proven insights.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. 1-(Piperidin-4-yl)urea hydrochloride is a white to off-white solid at room temperature. Its hydrochloride salt form enhances its stability and aqueous solubility compared to the freebase.
Table 1: Key Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1190194-60-5 or 61220-33-5 | [6][7][8] |
| Molecular Formula | C₆H₁₄ClN₃O | [7][8][9] |
| Molecular Weight | 179.65 g/mol | [7][8] |
| Monoisotopic Mass | 143.10587 Da (freebase) | [10] |
| Melting Point | 178-185 °C | [6] |
| SMILES Code | O=C(N)NC1CCNCC1.[H]Cl | [7] |
| InChI Key | KCDIWATZOVCVKI-UHFFFAOYSA-N (freebase) | [10] |
Synthesis and Purification: A Practical Workflow
The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[1][11] For 1-(Piperidin-4-yl)urea, a common and reliable strategy involves the reaction of a protected piperidine precursor with a source of the urea carbonyl group, followed by deprotection. The use of phosgene-equivalents like N,N'-Carbonyldiimidazole (CDI) is often preferred over phosgene gas due to significant safety advantages.[1]
Conceptual Synthesis Workflow
The following diagram illustrates a typical, high-level workflow for the laboratory-scale synthesis of 1-(Piperidin-4-yl)urea hydrochloride. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic, as it is stable under the reaction conditions for urea formation and can be cleanly removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.
Caption: High-level workflow for the synthesis of 1-(Piperidin-4-yl)urea HCl.
Detailed Experimental Protocol
This protocol describes a representative synthesis from tert-butyl 4-aminopiperidine-1-carboxylate.
Materials:
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
Potassium cyanate (KOCN)
-
Acetic Acid
-
Deionized Water
-
Hydrochloric acid (4M in 1,4-Dioxane)
-
Methanol
-
Diethyl ether
Procedure:
-
Urea Formation:
-
In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in a mixture of acetic acid and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of potassium cyanate (1.2 equiv.) in water dropwise, maintaining the temperature below 10°C. Causality Note: The in-situ formation of isocyanic acid (HNCO) from KOCN under mild acidic conditions reacts with the primary amine to form the urea. Controlling the temperature prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
-
Boc-Deprotection and Salt Formation:
-
Dissolve the crude intermediate from the previous step in a minimal amount of methanol.
-
Add 4M HCl in 1,4-dioxane (3.0-4.0 equiv.) dropwise at room temperature. Causality Note: The strong acid cleaves the acid-labile Boc protecting group, releasing CO₂ and isobutylene. The excess acid ensures the protonation of the piperidine nitrogen to form the stable hydrochloride salt.
-
Stir the mixture for 2-4 hours. A precipitate will typically form during this time.
-
Monitor the deprotection by TLC or LC-MS to ensure the disappearance of the starting material.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir vigorously. This process, known as trituration, helps to break up the solid and wash away non-polar impurities.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
For higher purity, the solid can be recrystallized from a suitable solvent system like ethanol/ether.
-
Dry the final product under vacuum to yield 1-(Piperidin-4-yl)urea hydrochloride as a white solid.
-
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.
Table 2: Representative Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum (typically in D₂O or DMSO-d₆) will show characteristic peaks for the piperidine ring protons. The protons alpha to the nitrogen (positions 2 and 6) will appear as two sets of multiplets downfield (approx. 3.0-3.5 ppm). The protons at positions 3 and 5 will be further upfield (approx. 1.5-2.2 ppm). The proton at position 4, attached to the urea nitrogen, will be a multiplet around 3.6-4.0 ppm. The urea (-NH₂ and -NH-) and piperidine N-H protons are often broad and may exchange with solvent. |
| ¹³C NMR | The urea carbonyl carbon is a key diagnostic peak, expected to appear significantly downfield around 158-162 ppm. The piperidine carbons will appear in the aliphatic region (approx. 30-50 ppm).[4] |
| FT-IR (ATR) | Strong C=O stretch for the urea carbonyl at ~1640-1680 cm⁻¹. Broad N-H stretching bands in the range of 3200-3400 cm⁻¹. C-H stretching for the aliphatic piperidine ring below 3000 cm⁻¹. |
| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the freebase [M+H]⁺ at m/z corresponding to the calculated exact mass of C₆H₁₄N₃O (approx. 144.11). |
Applications in Drug Discovery and Research
1-(Piperidin-4-yl)urea hydrochloride is not an end-product but a valuable starting point for more complex molecules. Its structure is a common feature in compounds targeting a range of biological processes.
Role as a Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes biologically active epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of sEH increases the levels of EETs, which have anti-inflammatory, anti-hypertensive, and analgesic effects. Many potent sEH inhibitors are 1,3-disubstituted ureas where one side is an aryl group and the other is an N-acylpiperidine, derived directly from the 1-(piperidin-4-yl)urea core.[5]
Caption: Role of piperidine-urea based inhibitors in the sEH pathway.
Neuroprotective Agents
Recent research has explored piperidine urea derivatives for their neuroprotective properties, particularly in the context of ischemic stroke.[4][12] By modifying the core structure of 1-(piperidin-4-yl)urea, researchers have developed compounds that can protect neuronal cells from injury induced by factors like L-glutamic acid.[4] This highlights the core's value as a versatile scaffold for generating new chemical entities with therapeutic potential in neurological disorders.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Identification: While not classified under GHS for major hazards in all supplier documentation, it should be handled as a potentially harmful substance. It may be harmful if swallowed, inhaled, or comes into contact with skin.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The hydrochloride salt is hygroscopic and should be protected from moisture.
Conclusion
1-(Piperidin-4-yl)urea hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis, combined with the strategic importance of its constituent pharmacophores, makes it a valuable asset in the medicinal chemist's toolbox. A thorough understanding of its chemical properties, analytical profile, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.
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Kishida Chemical Co., Ltd. (2025). 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
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ResearchGate. (n.d.). The design of novel piperidine urea derivatives. ResearchGate. [Link]
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Vittorio, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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Essential Industries. (2014). SAFETY DATA SHEET - #44 Heavy-Duty Restroom Cleaner. Essential Industries. [Link]
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Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. NIH Public Access. [Link]
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R&D Chemicals. (n.d.). Piperidin-4-yl-urea hydrochloride. R&D Chemicals. [Link]
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Hwang, S. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PMC. [Link]
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